molecular formula C10H20O B12646517 (Z)-dec-7-en-1-ol CAS No. 16504-66-8

(Z)-dec-7-en-1-ol

Cat. No.: B12646517
CAS No.: 16504-66-8
M. Wt: 156.26 g/mol
InChI Key: JPYLHKPRBLLDDJ-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-dec-7-en-1-ol is a high-purity chemical compound offered for research and development purposes. This compound belongs to a class of unsaturated fatty alcohols that are of significant interest in the field of chemical ecology, particularly as precursors in the synthesis of insect pheromones . Structurally related compounds, such as (Z)-7-dodecen-1-ol, are well-documented as active ingredients in insect pheromone blends, playing a critical role in mating behaviors and offering potential applications in integrated pest management strategies . As a cis-configured alkene, this compound serves as a valuable synthetic intermediate or standard in organic chemistry and entomology research. The mechanism of action for such compounds typically involves the highly specific binding of the pheromone to olfactory receptors in target insects, disrupting or mimicking natural chemical communication . Researchers can utilize this compound to study insect behavior, develop eco-friendly pest control methods, or as a building block for more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions are recommended to maintain stability and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16504-66-8

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(Z)-dec-7-en-1-ol

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,11H,2,5-10H2,1H3/b4-3-

InChI Key

JPYLHKPRBLLDDJ-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCCCCCO

Canonical SMILES

CCC=CCCCCCCO

Origin of Product

United States

Elucidation of Biosynthetic Pathways for Z Dec 7 En 1 Ol

Identification of Metabolic Precursors and Early Pathway Intermediates

The journey to synthesize (Z)-dec-7-en-1-ol begins with fundamental building blocks derived from fatty acid metabolism. These initial molecules undergo a series of modifications to yield the final product.

Fatty Acyl-CoA Precursors, e.g., (Z)-dec-7-enoyl-CoA

A key intermediate in the biosynthetic pathway is (Z)-dec-7-enoyl-CoA. researchgate.net This 10-carbon fatty acyl-CoA is the direct precursor that is acted upon by a specific reductase enzyme to form this compound. researchgate.netresearchgate.net The formation of this specific acyl-CoA derivative is a critical step that dictates the final structure of the pheromone component.

Derivation from Common Fatty Acids, e.g., Palmitoleic and Oleic Acids

The carbon backbone of this compound is ultimately derived from more common, longer-chain fatty acids. researchgate.net Research indicates that palmitoleic acid (a 16-carbon fatty acid) and oleic acid (an 18-carbon fatty acid) serve as the primary sources. researchgate.netresearchgate.net These fatty acids undergo a process of limited β-oxidation, a metabolic pathway that shortens the carbon chain by two-carbon units at a time. researchgate.netresearchgate.netnih.gov This controlled chain-shortening is essential to produce the 10-carbon intermediate, (Z)-dec-7-enoyl-CoA. researchgate.net The initial desaturation of palmitic acid (C16:0) to palmitoleic acid (C16:1) is catalyzed by the enzyme stearoyl-CoA desaturase-1. wikipedia.org Similarly, oleic acid is produced from stearic acid via the action of stearoyl-CoA 9-desaturase. wikipedia.org

Enzymatic Mechanisms and Characterization of Biosynthetic Enzymes

The conversion of fatty acyl-CoA precursors into this compound is orchestrated by a specific class of enzymes. Understanding their function and characteristics is paramount to fully elucidating the biosynthetic pathway.

Role of Fatty Acyl-CoA Reductases in this compound Formation

The final and pivotal step in the formation of this compound is the reduction of the fatty acyl-CoA precursor, (Z)-dec-7-enoyl-CoA. researchgate.netresearchgate.net This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). pnas.orgnih.govpnas.org These enzymes are responsible for converting the thioester group of the acyl-CoA into a primary alcohol. frontiersin.orgoup.com FARs play a crucial role in the biosynthesis of many moth sex pheromones by producing the alcohol components that can then be further modified, for instance by acetylation or oxidation. pnas.orgfrontiersin.org The specificity of the FAR for particular fatty acyl-CoA substrates is a key determinant in the final composition of the pheromone blend. pnas.orgpnas.org These enzymes typically require a reducing agent, such as NADPH, to carry out the two-step reduction of the fatty acyl-CoA to the corresponding fatty alcohol, without releasing the intermediate aldehyde. pnas.org

Investigative Methodologies for Enzyme Function, e.g., In Vitro Enzyme Assays

Cellular and Tissue-Specific Sites of this compound Biosynthesis

The production of insect pheromones is often localized to specific tissues and cells. In many moth species, the biosynthesis of sex pheromones occurs in specialized pheromone glands, which are often located in the terminal abdominal segments of females. pnas.orgusda.govnih.gov However, in some insects, such as the mountain pine beetle (Dendroctonus ponderosae), the biosynthesis of pheromone components like exo-brevicomin (B1210355), for which this compound is an intermediate, has been localized to the fat body. researchgate.netresearchgate.net The fat body is a multifunctional tissue in insects, analogous to the vertebrate liver and adipose tissue, and is a known site for fatty acid metabolism. researchgate.net Studies have also found that genes involved in pheromone biosynthesis can be expressed in other tissues as well, such as the legs, though their primary site of action for mate attraction is the pheromone gland. oup.com The regulation of pheromone production is often under the control of neuropeptides, such as Pheromone Biosynthesis Activating Neuropeptide (PBAN), which acts on the pheromone gland cells. usda.govnih.gov

Localization within Insect Fat Body

Research has localized the production of key semiochemicals, including the precursors to this compound, to the fat body of insects. researchgate.netresearchgate.net The fat body is a primary metabolic organ in insects, analogous to the vertebrate liver and adipose tissue, and is responsible for a wide array of metabolic functions, including the synthesis of lipids and proteins. icipe.orgnih.gov

In the context of pheromone biosynthesis, the fat body is the site where long-chain fatty acids undergo modification to produce the necessary precursors. researchgate.netresearchgate.net Specifically, in vitro enzyme assays with cultured tissues have confirmed that the biosynthesis of compounds like exo-brevicomin, for which this compound is a precursor, originates in the fat body. researchgate.netresearchgate.net This is a departure from the established paradigm for some other insect pheromones, such as monoterpenoids, which are often synthesized in the anterior midgut. researchgate.net The synthesis of this compound from its precursor, (Z)-dec-7-enoyl-CoA, is facilitated by a fatty acyl-CoA reductase within the fat body. researchgate.netresearchgate.net This localization underscores the central role of the fat body in the de novo synthesis of certain classes of insect pheromones. researchgate.netresearchgate.net

Integration of this compound in Broader Semiochemical Biosynthesis

This compound is not an end product in itself but rather a crucial stepping stone in the biosynthetic pathways of more complex semiochemicals. Its integration into these pathways highlights the modular nature of insect pheromone production.

This compound is a recognized precursor in the biosynthetic pathway of exo-brevicomin, a significant aggregation pheromone for several beetle species, including the mountain pine beetle (Dendroctonus ponderosae). researchgate.netresearchgate.net The proposed pathway suggests that longer-chain fatty acids, such as palmitoleic and oleic acids, undergo limited β-oxidation to form (Z)-dec-7-enoyl-CoA. researchgate.netresearchgate.net This intermediate is then reduced by a fatty acyl-CoA reductase to yield this compound. researchgate.net

Subsequent enzymatic steps convert this compound into other intermediates on the path to exo-brevicomin. While the complete sequence of these transformations is still under investigation, the initial formation of this compound is a critical committing step in this pathway. researchgate.netresearchgate.net

The biosynthetic logic that produces this compound is also connected to the formation of other insect pheromones, including other spiroacetals and various alcohols. researchgate.netresearchgate.net The pathways often diverge from a common intermediate derived from fatty acid metabolism. For instance, the ten-carbon backbone of this compound can be further modified through oxidation, cyclization, and other enzymatic reactions to generate a diversity of pheromonal compounds. researchgate.net

Isotope labeling studies have been instrumental in demonstrating that compounds such as trans-conophthorin and chalcogran (B1201028) are biosynthesized from precursors like 3-hexen-1-ol, while brevicomins arise from 6-nonen-2-one, an intermediate related to the this compound pathway. researchgate.net This illustrates a broader metabolic network where related fatty acid-derived precursors are channeled into the synthesis of different classes of semiochemicals. researchgate.net

Application of Isotopic Labeling Studies in Pathway Delineation

Isotopic labeling has proven to be an indispensable tool for elucidating the biosynthetic pathways of insect pheromones, including those involving this compound. researchgate.netresearchgate.net This technique involves introducing precursors labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the insect or tissue cultures and then tracing their incorporation into the final products. nih.govbeilstein-journals.orgiaea.org

By analyzing the mass spectra of the resulting pheromones and their intermediates, researchers can definitively identify the metabolic precursors and map the sequence of biochemical reactions. researchgate.netresearchgate.net For example, the use of deuterium-labeled (Z)-6-nonen-2-one, a compound downstream from this compound, has helped to confirm its role as an intermediate in the biosynthesis of exo-brevicomin. researchgate.net The detection of the deuterium label in the final exo-brevicomin product provides direct evidence of the metabolic link. researchgate.net

These studies have been crucial in confirming the de novo synthesis of these pheromones from fatty acid precursors and have helped to rule out alternative hypotheses, such as the direct sequestration of compounds from host plants. researchgate.netresearchgate.net The precision of isotopic labeling allows for a detailed understanding of the complex and often species-specific biosynthetic pathways of insect semiochemicals. nih.govbeilstein-journals.org

Strategies for Chemical Synthesis and Derivatization of Z Dec 7 En 1 Ol and Analogues

Stereoselective Synthetic Routes to (Z)-dec-7-en-1-ol

The synthesis of this compound, a specific isomer of decenol, requires precise control over the geometry of the carbon-carbon double bond. While direct synthetic reports for this specific isomer are not extensively detailed in readily available literature, its synthesis can be achieved through established stereoselective methods applicable to other long-chain Z-alkenols.

Catalytic Hydrogenation Approaches, e.g., Lindlar Catalyst and P-2 Nickel

Catalytic hydrogenation is a primary method for converting alkynes to Z-alkenes. This is achieved by the syn-addition of hydrogen across the triple bond using a partially deactivated or "poisoned" catalyst, which prevents over-reduction to the corresponding alkane. masterorganicchemistry.comlibretexts.org

Lindlar Catalyst: This heterogeneous catalyst, composed of palladium deposited on calcium carbonate and treated with a poison like lead acetate (B1210297) and quinoline (B57606), is a classic reagent for the semi-hydrogenation of alkynes to Z-alkenes. masterorganicchemistry.comwikipedia.org The synthesis of this compound would start from dec-7-yn-1-ol. The catalyst's surface deactivation is crucial for achieving high selectivity for the Z-alkene. masterorganicchemistry.comnih.gov This method is widely used in the synthesis of complex molecules, including Vitamin A and various insect pheromones. wikipedia.org

P-2 Nickel Catalyst: An alternative to the Lindlar catalyst is the P-2 nickel catalyst, prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride. masterorganicchemistry.com This catalyst has demonstrated high efficiency and selectivity for the formation of Z-alkenes from alkynes and is noted for its sensitivity to the substrate's structure. masterorganicchemistry.com In some cases, it can provide better results than the Lindlar catalyst, avoiding issues like over-reduction and improving reproducibility.

A summary of representative catalytic hydrogenation conditions for analogous compounds is presented below.

Table 1: Catalytic Hydrogenation for Alkenol Synthesis
Starting Material Product Catalyst Conditions Yield Z-Selectivity
Dec-3-yn-1-ol (Z)-Dec-3-en-1-ol Lindlar's Catalyst, Quinoline Hexane (B92381), H₂ (90 min, RT) 95% 99%

Wittig Reaction and Olefination Strategies

The Wittig reaction is a cornerstone of alkene synthesis, creating a carbon-carbon double bond by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (a Wittig reagent). lumenlearning.commasterorganicchemistry.comlibretexts.org The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, generally lead to the Z-alkene with high selectivity, making this a powerful tool for constructing molecules like this compound. lumenlearning.com

To synthesize this compound, a viable strategy would involve the reaction between propanal and the ylide generated from (7-hydroxyheptyl)triphenylphosphonium bromide. The ylide is formed in situ by treating the corresponding phosphonium (B103445) salt with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK). lumenlearning.comcommonorganicchemistry.com The reaction's driving force is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com

Other olefination methods, such as the Horner-Wadsworth-Emmons (HWE) reaction, can also be employed. While the standard HWE reaction typically favors E-alkenes, modifications like the Still-Gennari variation can provide high selectivity for Z-alkenes.

Other Olefin Metathesis and Cross-Coupling Methods

Modern synthetic chemistry offers powerful alternatives for alkene formation through olefin metathesis and cross-coupling reactions.

Olefin Metathesis: This reaction redistributes alkene fragments through the cleavage and reformation of C=C double bonds, mediated by metal catalysts, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orgmdpi.com A potential cross-metathesis route to this compound could involve the reaction of 1-butene (B85601) with an appropriate partner like oct-7-en-1-ol, using a Z-selective metathesis catalyst. mdpi.comnih.gov The development of catalysts that favor the formation of Z-isomers has significantly expanded the utility of this method for stereoselective synthesis. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are fundamental in C-C bond formation. wikipedia.orgmdpi.com A Sonogashira coupling, for instance, could be used to connect a vinyl halide with a terminal alkyne, which could then be selectively reduced to the Z-alkene. wikipedia.orgrsc.org For example, coupling a C3 terminal alkyne with a C7 vinyl halide containing a protected alcohol, followed by selective hydrogenation, would yield the desired product.

Synthesis of Related Unsaturated Decenols and Structural Analogues

The synthetic methods described above have been successfully applied to produce various structural isomers of this compound.

(Z)-dec-5-en-1-ol and (Z)-dec-4-en-1-ol Synthesis

The synthesis of these analogues is well-documented, often in the context of preparing insect pheromones.

(Z)-dec-5-en-1-ol: This compound can be synthesized via catalytic hydrogenation of 5-decyn-1-ol (B1582671) using a Lindlar catalyst, achieving greater than 95% selectivity for the cis-isomer. Another reported method is the Horner-Wittig reaction.

(Z)-dec-4-en-1-ol: A key route to this alcohol is the Wittig reaction between hexyltriphenylphosphonium bromide and 4-hydroxybutanal. rsc.orgresearchgate.net The ylide is generated using a base like potassium bis(trimethylsilyl)amide (KHMDS) in THF. rsc.orgresearchgate.net The resulting (Z)-dec-4-en-1-ol can then be used as an intermediate in the synthesis of more complex natural products. rsc.orgresearchgate.net

A summary of the Wittig reaction for (Z)-dec-4-en-1-ol synthesis is provided below.

Table 2: Wittig Synthesis of (Z)-dec-4-en-1-ol
Aldehyde Phosphonium Salt Base Conditions Product

(Z)-3-decen-1-ol Synthesis

(Z)-3-decen-1-ol is another important structural analogue, and its synthesis is frequently achieved via the partial hydrogenation of 3-decyn-1-ol.

This transformation is reliably carried out using Lindlar's catalyst with quinoline in a solvent like hexane, which provides the Z-isomer with high yield (95%) and excellent isomeric purity (99%). Alternatively, the P-2 nickel catalyst can be used for this hydrogenation.

Derivatization for Biological and Analytical Applications

The chemical modification of this compound is a critical strategy for elucidating its biological functions and for developing robust analytical methods. Derivatization of the primary alcohol functional group or modification of the alkene backbone allows researchers to systematically probe structure-activity relationships (SAR), create analogues with altered physicochemical properties, and introduce tags that facilitate detection and quantification. These derivatives serve as invaluable tools in chemical ecology to understand receptor binding interactions and in analytical chemistry for trace-level analysis in complex environmental or biological matrices.

The hydroxyl group of this compound is the primary site for derivatization, with esterification being the most common and biologically relevant transformation.

Ester Formation (Acetylation)

The acetate ester, (Z)-dec-7-en-1-yl acetate, is itself a naturally occurring pheromone component in several insect species, often acting in concert with the parent alcohol. The synthesis of the acetate is a straightforward esterification reaction. Typically, this compound is treated with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). The reaction is generally conducted in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (HCl or acetic acid) and drive the reaction to completion. The high efficiency and stereoretentive nature of this reaction ensure that the (Z)-geometry of the double bond is preserved. The resulting acetate is crucial for preparing synthetic pheromone lures that mimic the precise alcohol-to-acetate ratios found in nature, which is often a determining factor for species-specific attraction.

Table 1. Representative Conditions for Acetylation of this compound
Acetylating AgentBase/CatalystSolventTypical ConditionsProduct
Acetyl Chloride (CH₃COCl)PyridineDichloromethane (DCM) or Diethyl Ether0 °C to room temperature, 1-4 hours(Z)-dec-7-en-1-yl acetate
Acetic Anhydride ((CH₃CO)₂O)Pyridine or DMAP (catalyst)None (reagent as solvent) or DCMRoom temperature to 40 °C, 2-12 hours(Z)-dec-7-en-1-yl acetate

Lactone Analogues

While this compound cannot directly form a lactone, synthetic pathways used to produce it can be adapted to generate structurally related lactone pheromones. Lactones are cyclic esters that are key signaling molecules for various organisms. The synthesis of these analogues often involves modifying a common C10 intermediate. For example, a synthetic precursor to this compound, such as a terminal alkyne, can be elaborated into a ω-hydroxy carboxylic acid. Subsequent intramolecular esterification, often under high-dilution conditions using a macrolactonization protocol (e.g., Yamaguchi or Mitsunobu conditions), yields the desired lactone. This approach allows for the creation of a library of related signaling molecules from a branched synthetic strategy, enabling comparative biological assays.

To investigate the electronic and steric requirements of pheromone receptors, bioisosteric replacement is a powerful tool. In this context, the C=C double bond of this compound can be replaced with a sulfoxide (B87167) group (S=O) to create a sulfoxide analogue. This modification introduces significant changes: the nonpolar, planar alkene is replaced by a polar, tetrahedral, and chiral sulfoxide moiety. Such an analogue helps to determine whether the receptor binding pocket can accommodate a bulkier, polar group and if hydrogen bonding is a factor in ligand recognition.

The synthesis of a sulfoxide analogue typically proceeds in two steps:

Sulfide (B99878) Synthesis: A thioether (sulfide) analogue is first prepared. This can be achieved by reacting a suitable dielectrophile with a sulfur nucleophile or via other established organosulfur chemistry methods to place the sulfur atom at the desired position within the C10 chain.

Controlled Oxidation: The resulting sulfide is then carefully oxidized to the sulfoxide. Common oxidizing agents for this transformation include sodium periodate (B1199274) (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. Over-oxidation to the corresponding sulfone must be avoided.

Since the sulfur atom in the sulfoxide is a stereocenter, this synthesis produces a racemic mixture of two diastereomers (if other stereocenters are present) or enantiomers. These can be separated chromatographically to test the biological activity of each stereoisomer individually.

Table 2. Structural Comparison of this compound and a Putative Sulfoxide Analogue
PropertyThis compoundSulfoxide Analogue (at position 7)
Key Functional GroupC=C double bondS=O (Sulfoxide)
Geometry at Position 7Planar (sp²)Tetrahedral (sp³)
Polarity of GroupNonpolarHighly Polar, H-bond acceptor
Chirality at Position 7No (unless considering E/Z)Yes (R/S at sulfur)
Purpose of AnalogueNatural PheromoneProbe for receptor polarity and steric tolerance

For quantitative analysis, particularly at the trace levels typical for pheromones, derivatization to introduce a detectable tag is essential. The primary alcohol of this compound is an ideal handle for attaching chromophoric, fluorophoric, or mass-spectrometry-active groups.

Chromatographic Tagging (HPLC)

Standard aliphatic alcohols like this compound lack a native chromophore, making them nearly transparent to UV-Vis detectors used in High-Performance Liquid Chromatography (HPLC). To overcome this, the alcohol is converted into an ester with a strongly UV-absorbing group. Reagents such as 3,5-dinitrobenzoyl chloride or p-nitrobenzoyl chloride react quantitatively with the alcohol to form esters that can be detected with high sensitivity at wavelengths of ~254 nm or ~265 nm, respectively. For even greater sensitivity, fluorescent tags can be introduced. Reagents like dansyl chloride or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react with the alcohol to yield highly fluorescent derivatives, enabling detection at picogram or femtogram levels using an HPLC system equipped with a fluorescence detector (HPLC-FLD).

Spectroscopic and Mass Spectrometric Tagging (NMR & GC-MS)

For structural confirmation and metabolic studies, isotopic labeling is employed. The synthesis of this compound can be modified to incorporate stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions. For example, using a deuterated reducing agent (e.g., LiAlD₄) to reduce a precursor ester or aldehyde can introduce deuterium at the C1 position. These labeled analogues serve as internal standards for mass spectrometry or aid in NMR signal assignment.

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization to a trimethylsilyl (B98337) (TMS) ether is common practice. The reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl chloride (TMSCl) converts the polar alcohol into a more volatile and thermally stable TMS ether. This improves chromatographic peak shape and provides characteristic fragmentation patterns in the mass spectrometer (e.g., a prominent [M-15]⁺ ion from the loss of a methyl group), aiding in structural identification.

Table 3. Common Derivatization Reagents for Analytical Tagging of this compound
ReagentTag TypeDerivative FormedPrimary Analytical TechniqueAdvantage
3,5-Dinitrobenzoyl chlorideUV ChromophoreDinitrobenzoate EsterHPLC-UVHigh UV absorbance for sensitive quantification.
Dansyl chlorideFluorophoreDansyl Ether/EsterHPLC-FLDExtremely high sensitivity due to fluorescence.
Trimethylsilyl chloride (TMSCl)MS TagTrimethylsilyl (TMS) EtherGC-MSIncreases volatility and thermal stability for GC.
Lithium aluminum deuteride (B1239839) (LiAlD₄)Isotopic LabelDeuterated AlcoholMS, NMRInternal standard for quantification; NMR probe.

Ecological and Biological Roles of Z Dec 7 En 1 Ol in Chemical Communication

Intermediary Role in Insect Pheromone Production

Unsaturated alcohols, like (Z)-dec-7-en-1-ol, are common constituents of insect pheromones. eg.netmmsl.cz These compounds are often biosynthesized by insects from fatty acid precursors. wikipedia.orguliege.be The specific structure of the alcohol, including the chain length and the position and configuration of the double bond, is critical for its biological activity. eg.net

In bark beetles of the genus Dendroctonus, pheromones are vital for coordinating mass attacks on host trees, overcoming tree defenses, and facilitating mating. researchgate.neteje.cz While specific research directly identifying this compound as a direct precursor in Dendroctonus is limited in the provided results, the closely related compound, (Z)-dec-7-enoyl-CoA, is a known precursor to this compound through the action of a fatty acyl-CoA reductase. This pathway highlights the biochemical potential for its involvement. researchgate.net Pheromone production in these beetles can occur through various means, including the transformation of host tree compounds or endogenous production. researchgate.net For instance, some Dendroctonus species utilize monoterpenes from their host trees to synthesize aggregation pheromones. researchgate.net The anti-aggregation pheromone verbenone (B1202108) has been identified as a key signaling molecule in Dendroctonus armandi. eje.cz Furthermore, non-host volatiles, including certain green leaf alcohols, can disrupt the response of Dendroctonus species to their attractant pheromones. cambridge.org

Comparative Analysis of Unsaturated Alcohols as Insect Semiochemicals

A wide array of unsaturated alcohols function as semiochemicals in the insect world, mediating various behaviors essential for survival and reproduction. mmsl.cz These can be broadly categorized into trail-following pheromones, sex pheromones, and aggregation pheromones.

In many termite species, trail-following pheromones are crucial for foraging and recruitment. (Z)-dodec-3-en-1-ol has been identified as a major component of the trail-following pheromone in numerous species of Kalotermitidae and some Macrotermitinae. researchgate.netresearchgate.netnih.gov This C12 alcohol guides workers to food sources and helps maintain colony cohesion. researchgate.net In the fungus-growing termite Odontotermes formosanus, (Z)-dodec-3-en-1-ol, along with (3Z,6Z)-dodeca-3,6-dien-1-ol, regulates trail communication, with the ratio of the two compounds changing based on the termite's behavior. plos.org

Sex pheromones are typically released by one sex to attract the other for mating. mdpi.com Many lepidopteran species utilize long-chain unsaturated alcohols and their derivatives as sex pheromones. eg.netjst.go.jp For example, (Z)-dec-5-en-1-ol is a known sex pheromone component. Another significant sex pheromone is (Z,E)-9,12-tetradecadien-1-ol, which has been identified as a major sex pheromone component in the pyralid moth Euzophera punicaella and Euzophera pyriella. researchgate.netresearchgate.netflvc.org The precise blend of different pheromonal components is often necessary to elicit a full behavioral response in the receiving insect. researchgate.net

Aggregation pheromones attract both sexes to a specific location for purposes such as feeding and mating. mdpi.com exo-Brevicomin (B1210355) is a well-known aggregation pheromone used by several bark beetle species, including the mountain pine beetle, Dendroctonus ponderosae. ontosight.ainih.gov This bicyclic acetal (B89532) plays a critical role in coordinating the mass attack required to overcome the defenses of host pine trees. ontosight.ai The production of exo-brevicomin can be derived from the precursor (Z)-6-nonen-2-one. nih.gov Interestingly, while it acts as an aggregation pheromone in some species, in others, its role can be multifunctional or even inhibitory. oup.com For instance, in Hylesinus pruinosus, male-produced (+)-endo-brevicomin is the major aggregation pheromone, while the role of exo-brevicomin is less clear. oup.comnih.gov

Pheromone TypeExample CompoundFunctionExample Insect(s)
Trail-Following(Z)-dodec-3-en-1-olGuides foraging and recruitmentTermites (e.g., Kalotermitidae, Macrotermes annandalei) researchgate.netresearchgate.netnih.gov
Sex(Z,E)-9,12-Tetradecadien-1-olAttracts matesMoths (e.g., Euzophera punicaella, Euzophera pyriella) researchgate.netresearchgate.netflvc.org
Aggregationexo-BrevicominCoordinates mass attack and matingBark beetles (e.g., Dendroctonus ponderosae) ontosight.ainih.gov

Mechanisms of Pheromone Regulation and Emission in Organisms

The regulation and emission of pheromones in insects are complex processes involving specialized glands, biosynthesis pathways, and specific release behaviors. wikipedia.org Pheromones are often produced in dedicated glands and released into the environment. wikipedia.org

Insects detect these volatile chemical signals using olfactory receptor neurons housed in sensilla, which are typically located on the antennae. mdpi.comnih.govresearchgate.net The pheromone molecules enter the sensilla through pores and are transported across the sensillum lymph by pheromone-binding proteins to receptors on the neuron's membrane. nih.govresearchgate.net This binding event triggers an electrical signal that is transmitted to the brain, leading to a behavioral response. researchgate.net

The biosynthesis of many insect pheromones, particularly the Type I pheromones common in Lepidoptera, originates from fatty acid metabolism. wikipedia.orguliege.be The production and release of pheromones can be influenced by various factors, including the insect's physiological state (e.g., sexual maturity), the time of day, and environmental cues. researchgate.net For example, in some moth species, pheromone emission coincides with sexual maturity, typically occurring 1-2 days after emergence. researchgate.net Furthermore, the ratio of different components in a pheromone blend can be actively regulated, as seen in the termite Odontotermes formosanus, to convey different messages. plos.org

Influence of Physiological State on Production, e.g., Male-Specific Production, Post-Mating Changes

The physiological state of an insect, including its sex and mating status, can significantly influence the production of chemical signals. While direct evidence for this compound is still developing, related pathways show clear instances of sex-specific production. For example, in the mountain pine beetle, Dendroctonus ponderosae, the bicyclic acetal exo-brevicomin is a semiochemical produced in the fat body of newly emerged males, but not females. researchgate.net This is significant because the biosynthesis of such spiroacetals is believed to involve this compound as a key intermediate. researchgate.net The precursor, (Z)-dec-7-enoyl-CoA, is converted to this compound, which then serves as a building block for more complex molecules like exo-brevicomin. researchgate.net This suggests that the production of this compound itself may be regulated in a male-specific manner in certain species as part of the pheromone biosynthetic pathway.

Furthermore, post-mating changes in physiology and behavior are a common phenomenon in the insect world, often triggered by seminal fluid proteins transferred from the male. In Drosophila melanogaster, the Sex Peptide (SP) protein is a key modulator that can induce widespread physiological shifts in the mated female, including changes in feeding behavior, gut morphology, and gene expression related to metabolism to support egg production. buchonlab.com While not directly involving this compound, these systems exemplify how mating can trigger profound changes in an insect's internal state, which in turn can alter the production or perception of chemical cues. In some insects, the chemical profile itself changes after mating; for instance, in the termite Reticulitermes hesperus, the ratios of trail pheromone components can differ, and virgin females may respond differently to the pheromone blend than mated ones, suggesting it may also act as a spacing signal to avoid competition. researchgate.net

Interspecific Interactions Mediated by Related Semiochemicals

Chemical communication is not limited to interactions within a single species. Semiochemicals often mediate complex relationships between different species, including hosts, herbivores, and their symbionts.

Role of Symbiotic Fungi in Semiochemical Blends

A fascinating aspect of chemical ecology is the role of symbiotic microorganisms in producing or modifying semiochemicals for their hosts. In many bark beetle species, symbiotic fungi are critical partners that assist in overcoming host tree defenses. researchgate.netresearchgate.net These fungi can also directly contribute to the chemical communication system of the beetle. Research has shown that fungal symbionts associated with bark beetles can emit a diverse array of volatile compounds, including beetle semiochemicals involved in host location and mating. researchgate.net

The biosynthesis of these compounds by fungi is often linked to precursors obtained from the host plant. For example, symbiotic fungi can utilize fatty acids like linoleic acid from the host tree to produce bark beetle semiochemicals. researchgate.netresearchgate.net This process is directly relevant to this compound, as its precursor, (Z)-dec-7-enoyl-CoA, is an entry point precursor derived from the limited β-oxidation of oleic fatty acids. researchgate.net It is hypothesized that beetles may assess the fatty acid composition of potential host trees to determine their suitability, which includes the potential for their symbiotic fungi to release necessary semiochemicals. researchgate.net Fungal symbionts have been demonstrated to produce complex spiroacetals such as chalcogran (B1201028) and exo-brevicomin, for which this compound is a proposed intermediate. researchgate.net This production of structurally complex pheromones by symbiotic fungi points to a convergent evolution of signal usage across different biological kingdoms. researchgate.net The blend of volatiles produced by these fungi is often more biologically relevant than individual compounds, and these fungal signals can act as attractants or even repellents, thereby mediating the beetle's interaction with its environment. purdue.edu

Advanced Analytical Methodologies for the Characterization and Detection of Z Dec 7 En 1 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating (Z)-dec-7-en-1-ol from intricate mixtures, a critical step for accurate analysis. Gas and liquid chromatography are the primary methods utilized, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com This technique is particularly effective for separating components within complex samples, such as those derived from biological tissues or environmental sources. thermofisher.comgtiit.edu.cn In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and polarity. thermofisher.com The separated compounds then enter the mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that serves as a molecular fingerprint. thermofisher.com

In the context of insect pheromone research, GC-MS has been instrumental. For instance, in studies of the mountain pine beetle (Dendroctonus ponderosae), this compound is a known precursor to the aggregation pheromone exo-brevicomin (B1210355). researchgate.net Researchers have utilized GC-MS to analyze fat body homogenates, identifying key intermediates in the biosynthetic pathway. researchgate.net The high sensitivity and selectivity of GC-MS allow for the detection of trace amounts of these compounds, even within the complex matrix of insect tissues. thermofisher.com

Key GC-MS Parameters for Volatile Compound Analysis:

ParameterTypical SettingPurpose
Injector Temperature 250 °CEnsures complete vaporization of the sample. innovareacademics.in
Carrier Gas Helium or HydrogenTransports the sample through the column. thermofisher.com
Column Type Fused silica (B1680970) capillary (e.g., DB-5ms)Separates compounds based on volatility and polarity. innovareacademics.innih.gov
Oven Temperature Program Ramped (e.g., 50°C to 240°C)Optimizes separation of a wide range of compounds. nih.gov
Ionization Mode Electron Ionization (EI) at 70 eVFragments molecules for identification. innovareacademics.in
Mass Analyzer Quadrupole or Ion TrapSeparates ions based on their mass-to-charge ratio. thermofisher.com
Detector Electron MultiplierDetects and amplifies the ion signal.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution

For exceptionally complex mixtures where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution. sepsolve.com This technique employs two columns with different stationary phases, typically a non-polar primary column and a polar secondary column. sepsolve.compsu.edu A modulator connects the two columns, trapping and then rapidly re-injecting fractions from the first column onto the second. sepsolve.com This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a single-column separation. sepsolve.comgcms.cz

The application of GCxGC is particularly beneficial in metabolomics and the analysis of volatile organic compounds (VOCs) in environmental and food samples, where hundreds of compounds may be present. nih.govpsu.edu The structured nature of GCxGC chromatograms, where compounds of similar chemical classes often appear in specific regions of the plot, aids in their identification. sepsolve.com When coupled with a mass spectrometer, GCxGC-MS provides an unparalleled ability to resolve and identify trace components in the most challenging matrices. nih.gov

Liquid Chromatography (LC) in Precursor or Metabolite Analysis

While GC is ideal for volatile compounds, liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing non-volatile precursors and metabolites of this compound. rsc.orgnih.gov LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. nih.gov This technique is well-suited for analyzing polar and thermally labile molecules that are not amenable to GC analysis without derivatization. researchgate.net

In metabolic studies, LC-MS/MS can be used to identify and quantify precursors such as fatty acids or their CoA esters, as well as downstream metabolites. rsc.orgresearchgate.net For instance, the analysis of fatty acid precursors to pheromones in grape juice and wine has been successfully achieved using LC-MS/MS, demonstrating its utility in tracking the biotransformation pathways leading to volatile compounds. researchgate.net The high sensitivity and selectivity of modern LC-MS/MS systems, often employing techniques like electrospray ionization (ESI), allow for the detection of compounds at very low concentrations. rsc.org

Spectroscopic Approaches for Structural Confirmation

While chromatography separates compounds, spectroscopy provides the detailed structural information necessary for unambiguous identification. Nuclear magnetic resonance and high-resolution mass spectrometry are the principal spectroscopic methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the confirmation of isomeric purity for compounds like this compound. nih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. libretexts.org ¹H NMR and ¹³C NMR are the most common types, providing data on the number and types of hydrogen and carbon atoms, respectively, and their connectivity. nih.gov

A key application of NMR in the context of this compound is determining the geometry of the double bond. The coupling constants between the vinyl protons in a ¹H NMR spectrum can distinguish between cis (Z) and trans (E) isomers. Furthermore, quantitative NMR (qNMR) can be employed to determine the precise ratio of isomers in a mixture, which is crucial for applications in chemical ecology where biological activity is often highly stereospecific. acs.org However, the sensitivity of NMR is lower than that of mass spectrometry, and it typically requires a larger sample amount. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule and its fragments, which is a powerful tool for confirming the identity of a compound and distinguishing it from others with the same nominal mass. bioanalysis-zone.comresearchgate.net

When coupled with a separation technique like GC or LC, HRMS can provide definitive identification of this compound even in complex mixtures. The accurate mass of the molecular ion can confirm its elemental formula (C₁₀H₂₀O). Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. The analysis of these fragments, aided by the accurate mass data from HRMS, helps to pinpoint the location of the double bond and the hydroxyl group. beilstein-journals.org For example, specific fragmentation pathways can be indicative of the double bond position within the carbon chain. beilstein-journals.org

Comparison of Analytical Techniques for this compound Analysis:

TechniquePrimary ApplicationStrengthsLimitations
GC-MS Separation and identification of volatile compounds in complex matrices. thermofisher.comgtiit.edu.cnHigh sensitivity, good for complex mixtures, provides structural information via fragmentation. thermofisher.comNot suitable for non-volatile or thermally labile compounds without derivatization.
GCxGC-MS Enhanced separation of extremely complex mixtures. nih.govsepsolve.comSuperior resolution, increased peak capacity, structured chromatograms. nih.govsepsolve.comMore complex data analysis, specialized instrumentation required.
LC-MS/MS Analysis of non-volatile precursors and metabolites. rsc.orgnih.govSuitable for polar and thermally labile compounds, high sensitivity and selectivity. rsc.orgMay not be ideal for highly volatile compounds.
NMR Structural elucidation and determination of isomeric purity. nih.govProvides detailed structural information, non-destructive, good for determining stereochemistry. nih.govresearchgate.netLower sensitivity than MS, requires larger sample amounts. nih.gov
HRMS Accurate mass measurement for elemental composition determination. bioanalysis-zone.comHigh mass accuracy, confirms elemental formula, aids in fragment identification. bioanalysis-zone.comresearchgate.netDoes not inherently separate isomers without a chromatographic front-end. bioanalysis-zone.com

Sample Preparation and Extraction Strategies for Biological Samples

Effective analysis of this compound from biological sources, such as insect glands, necessitates meticulous sample preparation and extraction to isolate the volatile compound from a complex matrix. The choice of method is critical as it can significantly influence the accuracy of the results. frontiersin.org

Solid Phase Microextraction (SPME) for Volatile Analysis

Solid Phase Microextraction (SPME) has emerged as a powerful, solvent-free technique for the extraction of volatile and semi-volatile organic compounds. nih.govsigmaaldrich.comresearchgate.net This method utilizes a fused silica fiber coated with a stationary phase to adsorb analytes from a sample, which can then be thermally desorbed directly into a gas chromatograph for analysis. nih.govsigmaaldrich.com

HS-SPME is particularly advantageous as it is designed to extract volatile compounds across a wide range of boiling points without the formation of artifacts. nih.gov The selection of the fiber coating is crucial and depends on the polarity and volatility of the target analyte. For a compound like this compound, a fiber with a non-polar or intermediate polarity coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), is often effective. sigmaaldrich.commdpi.com The efficiency of the extraction is influenced by several factors, including temperature and extraction time, which need to be optimized to ensure reliable and accurate results. researchgate.net

Table 1: Key Parameters in SPME for Volatile Analysis

ParameterDescriptionSignificance
Fiber Coating The type of polymer coated on the fiber (e.g., PDMS/DVB, Carboxen/PDMS). sigmaaldrich.comDetermines the selectivity and efficiency of analyte adsorption based on polarity and molecular size.
Extraction Mode Headspace (HS-SPME) or direct immersion. nih.govHS-SPME is preferred for volatile compounds in solid or liquid samples to minimize matrix effects.
Extraction Temperature The temperature at which the sample is heated during extraction. researchgate.netAffects the vapor pressure of the analyte and its partitioning into the headspace and onto the fiber.
Extraction Time The duration the fiber is exposed to the sample. researchgate.netNeeds to be sufficient to allow for equilibrium or a consistent pre-equilibrium state to be reached for quantitative analysis.
Desorption Conditions The temperature and time used to release the analyte from the fiber into the GC injector. nih.govEnsures complete transfer of the analyte for accurate quantification.

Solvent Extraction Methods, e.g., Hexane (B92381) Extraction from Glands

Traditional solvent extraction remains a widely used method for isolating pheromones from insect glands. wur.nl This technique typically involves dissecting the pheromone-producing gland and extracting the compounds with a suitable organic solvent. researchgate.netacs.org For hydrophobic compounds like this compound, non-polar solvents such as hexane are a common choice. researchgate.net

The process often involves crushing the gland in a small volume of the solvent to ensure thorough extraction. researchgate.net While simple and effective, a major consideration with solvent extraction is that it co-extracts a large number of other compounds from the tissue, which can interfere with the analysis of the target pheromone. acs.org Therefore, subsequent cleanup and fractionation steps are often necessary to obtain a sample suitable for analysis by gas chromatography (GC) or coupled GC-mass spectrometry (GC-MS). acs.org It is also important to note that the composition of a solvent extract may not always accurately reflect the blend of compounds that are naturally released by the insect. frontiersin.org

Derivatization Techniques for Improved Analytical Performance

To enhance the volatility and thermal stability of compounds like this compound, and to improve their chromatographic behavior and detector response, derivatization is often employed. gcms.cznih.gov This chemical modification of the analyte is particularly useful for GC analysis.

For alcohols, a common derivatization strategy is silylation, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. nih.govtcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. rsc.org This process increases the volatility of the alcohol, leading to sharper peaks and improved resolution in GC analysis. nih.gov Another approach is acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), which can be particularly beneficial for trace analysis with electron capture detection (ECD). gcms.cz

Table 2: Common Derivatization Reagents for Alcohols in GC Analysis

Reagent ClassExample ReagentDerivative FormedAnalytical Advantage
Silylating Agents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) ether rsc.orgIncreased volatility and thermal stability. nih.gov
Acylating Agents Trifluoroacetic anhydride (TFAA)Trifluoroacetate ester gcms.czEnhanced detector response, especially for ECD. gcms.cz
Alkylating Agents Benzyl bromideBenzyl ether researchgate.netIncreased volatility and allows for analysis of long-chain compounds. researchgate.net

Application of Electrophysiological Assays in Semiochemical Research

Electrophysiological techniques are indispensable tools for studying the olfactory responses of insects to semiochemicals. These assays directly measure the electrical activity of the insect's antenna in response to an odor stimulus, providing a sensitive and specific bioassay.

Electroantennogram (EAG) Studies for Related Compounds

In a typical EAG setup, the antenna is excised and placed between two electrodes, and a puff of air containing the test compound is delivered over the antenna. frontiersin.orgethz.ch The resulting change in electrical potential is amplified and recorded. frontiersin.org EAG studies have been conducted on a wide range of insects, including various moth species, to investigate their responses to pheromone components and other behaviorally relevant volatiles. nih.govpsu.edu For instance, studies on related decenol isomers and other long-chain unsaturated alcohols have demonstrated that insect antennae can exhibit high specificity, with different isomers eliciting responses of varying magnitudes. mdpi.com EAG responses are often dose-dependent, with increasing concentrations of a stimulant generally eliciting stronger responses up to a certain point. nih.gov This technique is invaluable for identifying potential pheromone components from complex extracts and for confirming the biological activity of synthetic standards. nih.govethz.ch

Emerging Research Areas and Future Perspectives on Z Dec 7 En 1 Ol

Uncharacterized Enzymatic Steps and Genetic Regulation of Biosynthesis

The biosynthesis of a C10 unsaturated alcohol like (Z)-dec-7-en-1-ol would hypothetically involve fatty acid synthesis pathways. The creation of the Z-configured double bond at the 7th position would likely require the action of a specific type of enzyme known as a fatty acid desaturase. wikipedia.orgnih.gov These enzymes are responsible for introducing double bonds at specific locations in fatty acid chains. wikipedia.org Following desaturation of a C10 saturated fatty acid precursor, a reductase enzyme would be necessary to convert the carboxylic acid group to an alcohol, yielding the final product.

However, no studies have identified or characterized a specific desaturase or reductase responsible for producing this compound. The genetic regulation, including the genes encoding these hypothetical enzymes and the transcription factors controlling their expression, remains entirely uninvestigated for this compound.

Exploration of Novel Ecological Contexts and Organisms Producing or Responding to this compound

There is no available research identifying any organism that naturally produces or responds to this compound. While many structurally related unsaturated alcohols function as insect pheromones, this specific compound has not been identified as a semiochemical in any species. For instance, (Z)-7-dodecen-1-ol (a C12 alcohol) is a known pheromone for several moth species, but this does not imply a similar role for its C10 counterpart. pherobase.com Similarly, the carob moth, Ectomyelois ceratoniae, utilizes a blend of C14 aldehydes as its sex pheromone. researchgate.netpsu.edumodares.ac.ir Without empirical data, any discussion of the ecological role of this compound would be purely speculative.

Development of Chemoenzymatic and Photoenzymatic Synthetic Routes

The chemical synthesis of specific unsaturated alcohols is well-established in organic chemistry. However, the development of specialized chemoenzymatic or photoenzymatic routes for this compound has not been a subject of published research. Chemoenzymatic strategies combine traditional chemical reactions with the high selectivity of biological catalysts (enzymes) to create efficient and stereospecific synthetic pathways. nih.govyoutube.com Photoenzymatic routes would further harness light energy to drive specific enzymatic reactions. Given the lack of identified enzymes related to this compound, the foundation for developing such advanced synthetic methods is currently missing.

Advances in Biosynthetic Engineering for Sustainable Production

Biosynthetic engineering, or metabolic engineering, involves modifying microorganisms like E. coli or yeast to produce valuable chemicals. frontiersin.org This approach could theoretically be applied to produce this compound. The process would require identifying the necessary desaturase and reductase genes and introducing them into a suitable microbial host. The host's metabolism would then be optimized to maximize the flux towards the C10 fatty acid precursor and enhance the expression of the biosynthetic genes. However, as the specific genes for this compound biosynthesis are unknown, no work on its engineered production has been reported.

Computational Approaches for Pathway Prediction and Enzyme Discovery

Computational biology offers powerful tools for predicting metabolic pathways and discovering novel enzymes. researchgate.net Genome mining and protein structure modeling could be used to search for putative fatty acid desaturases and reductases with the correct substrate and product specificity for this compound synthesis. For example, researchers could screen genomic databases for desaturase sequences with active sites predicted to accommodate a C10 fatty acid and introduce a double bond at the Δ7 position. These computational predictions would then require experimental validation. To date, no such computational studies focused on this compound have been published.

Q & A

Basic: What experimental protocols are recommended for synthesizing (Z)-dec-7-en-1-ol with high stereochemical purity?

Methodological Answer:
Synthesis of this compound requires precise control over stereochemistry. A common approach involves Wittig or Horner-Wadsworth-Emmons reactions using aldehydes and stabilized ylides to ensure Z-selectivity . Key steps include:

  • Reagent selection : Use triphenylphosphine ylides with electron-withdrawing groups to favor Z-configuration.
  • Temperature control : Maintain low temperatures (−78°C) during ylide formation to minimize isomerization.
  • Characterization : Confirm stereochemistry via 1H^{1}\text{H} NMR (olefinic proton coupling constants: J ≈ 10–12 Hz for Z-isomers) and gas chromatography (GC) with chiral columns .
    Reproducibility Tip : Document solvent purity, catalyst loading, and reaction times in detail to enable replication .

Basic: How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:
Standard characterization includes:

  • Boiling point and solubility : Use differential scanning calorimetry (DSC) and partition coefficient (log P) measurements in octanol/water systems .
  • Spectroscopic analysis :
    • IR : Look for O-H stretch (~3300 cm1^{-1}) and C=C stretch (~1650 cm1^{-1}) .
    • Mass spectrometry (MS) : Confirm molecular ion [M+H]+^+ at m/z 156.2 and fragmentation patterns .
  • Data reporting : Adhere to IUPAC guidelines for significant figures and error margins (e.g., ±0.1°C for melting points) .

Advanced: How can conflicting NMR data for this compound be resolved in structural elucidation?

Methodological Answer:
Contradictions in NMR data often arise from solvent effects, impurities, or dynamic processes. To address this:

  • Variable-temperature NMR : Probe for conformational changes by acquiring spectra at 25°C and 60°C .
  • COSY and NOESY : Identify through-space interactions to confirm Z-configuration (e.g., NOE between C7-H and C9-H) .
  • Comparative analysis : Cross-reference with computational models (DFT calculations for 13C^{13}\text{C} chemical shifts) .
    Pitfall Avoidance : Ensure deuterated solvents are anhydrous and samples are degassed to eliminate artifacts .

Advanced: What strategies are effective for analyzing the kinetic stability of this compound under varying pH conditions?

Methodological Answer:

  • Experimental design :
    • pH-rate profiles : Conduct hydrolysis experiments at pH 2–12, monitoring degradation via UV-Vis or HPLC .
    • Activation energy : Use Arrhenius plots (ln k vs. 1/T) to determine Ea_a under acidic/basic conditions .
  • Data interpretation : Apply the Eyring-Polanyi equation to correlate transition-state thermodynamics with pH effects .
    Ethical Note : Dispose of reaction byproducts following institutional safety protocols .

Advanced: How can computational modeling improve the prediction of this compound’s biological activity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with enzymatic targets (e.g., odorant receptors or antimicrobial enzymes) .
  • QSAR models : Train datasets with descriptors like polar surface area and H-bond donor count to predict bioactivity .
  • Validation : Compare in silico results with in vitro assays (e.g., MIC for antimicrobial studies) .
    Limitation : Address overfitting by cross-validating models with external datasets .

Basic: What are the best practices for ensuring reproducibility in this compound catalysis studies?

Methodological Answer:

  • Catalyst characterization : Provide TEM/SEM images, BET surface area, and XRD patterns for heterogeneous catalysts .
  • Control experiments : Include blank reactions (no catalyst) and internal standards (e.g., n-dodecane for GC) .
  • Data transparency : Report turnover numbers (TON) and frequencies (TOF) with error bars from triplicate runs .

Advanced: How can researchers reconcile discrepancies in reported enantiomeric excess (ee) values for this compound derivatives?

Methodological Answer:

  • Chiral chromatography : Use Daicel Chiralpak columns with hexane/isopropanol gradients; validate with optical rotation comparisons .
  • Statistical analysis : Apply Grubbs’ test to identify outliers in ee datasets .
  • Machine learning : Train models on solvent polarity and catalyst structure to predict ee trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.